molecular formula C13H10FN5O2 B2911859 N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1327502-45-3

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2911859
CAS RN: 1327502-45-3
M. Wt: 287.254
InChI Key: HZGDLKZFDKEYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide, also known as FTO inhibitor, is a chemical compound that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been identified as a potent inhibitor of the fat mass and obesity-associated protein (FTO), which is an enzyme that plays a crucial role in the regulation of energy homeostasis and metabolism.

Scientific Research Applications

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide, which is an enzyme that plays a crucial role in the regulation of energy homeostasis and metabolism. N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has been linked to several metabolic disorders, including obesity, diabetes, and cancer. Therefore, the inhibition of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide activity by N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has the potential to treat these diseases.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide involves the inhibition of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide activity. N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a demethylase enzyme that catalyzes the demethylation of N6-methyladenosine (m6A) in RNA molecules. The m6A modification plays a crucial role in the regulation of RNA metabolism, including RNA splicing, stability, and translation. The inhibition of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide activity by N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide leads to the accumulation of m6A in RNA molecules, which affects their metabolism and function.
Biochemical and Physiological Effects:
The inhibition of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide activity by N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has several biochemical and physiological effects. It leads to the accumulation of m6A in RNA molecules, which affects their metabolism and function. The increased m6A levels in RNA molecules have been linked to changes in RNA splicing, stability, and translation. These changes can affect gene expression and cellular function, leading to altered physiological responses.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide, which makes it a valuable tool for studying the role of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide in cellular processes. However, the use of this compound has some limitations. It is a synthetic compound that may have off-target effects, and its use in vivo may have unforeseen consequences. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has several potential future directions for research. It can be used to study the role of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide in metabolic disorders, including obesity, diabetes, and cancer. The inhibition of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide activity by this compound can also be explored as a potential therapeutic strategy for these diseases. Moreover, the use of this compound can be extended to study the role of m6A modification in RNA metabolism and function. Overall, N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has the potential to lead to significant advancements in the field of RNA biology and metabolic disorders.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide involves the reaction of 4-fluoroaniline with 2-cyanomethyl-3-oxobutanoic acid in the presence of a base to form the corresponding amide. This amide is then cyclized with the help of a suitable reagent to obtain the desired compound. The synthesis of this compound has been reported in several research articles, and different methods have been used to obtain it.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-2-4-10(5-3-9)16-11(20)8-19-13(21)18-7-1-6-15-12(18)17-19/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGDLKZFDKEYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

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